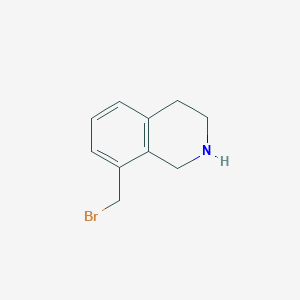
8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromomethyl group attached to the eighth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the bromomethylation of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This reaction is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. These processes may include the initial formation of the tetrahydroisoquinoline core followed by selective bromomethylation using bromine or bromine-containing reagents under controlled conditions .
化学反応の分析
Types of Reactions: 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Methyl derivatives of the original compound.
科学的研究の応用
8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting neurological disorders and cancer.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
類似化合物との比較
- 8-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline
- 8-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline
- 8-(Methyl)-1,2,3,4-tetrahydroisoquinoline
Comparison:
- Electrophilicity: The bromomethyl group in 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline is more electrophilic compared to the chloromethyl and hydroxymethyl groups, making it more reactive in nucleophilic substitution reactions.
- Biological Activity: The presence of the bromomethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to increased biological activity.
- Synthetic Utility: The bromomethyl derivative is often preferred in synthetic chemistry due to its higher reactivity and ease of functionalization .
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
8-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12BrN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-3,12H,4-7H2 |
InChIキー |
VUGRCXSYELZJKD-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C=CC=C2CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


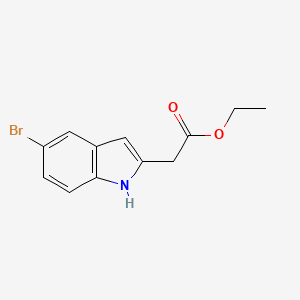
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)
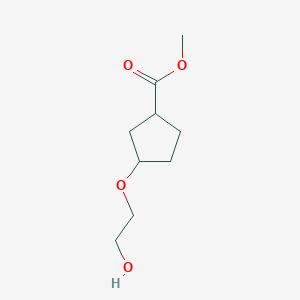

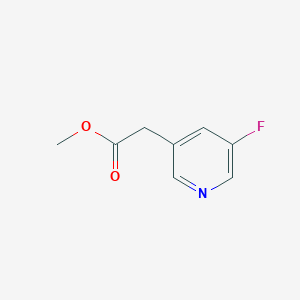
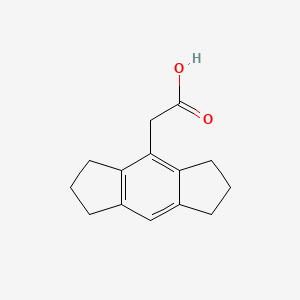
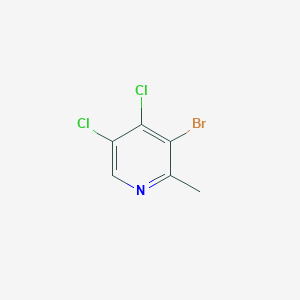
![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
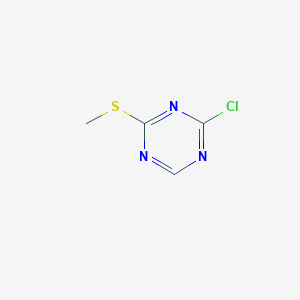
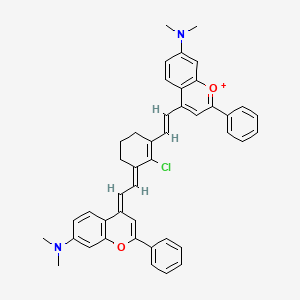
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)


